(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Catalog No.
S1902482
CAS No.
132873-57-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS Number

132873-57-5

Product Name

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1

InChI Key

CZQQGVFHLSBEDV-RGMNGODLSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Probe for studying protein-protein interactions:

The structure of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride allows it to bind to specific sites on proteins. This property makes it a valuable tool for studying protein-protein interactions [1]. By attaching a fluorescent or biotinylated group to the molecule, researchers can use it to identify proteins that interact with a target protein of interest.

Source

PubChem [1]:

Potential applications in drug discovery:

The ability of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride to target specific protein-protein interactions suggests potential applications in drug discovery. By interfering with interactions between disease-causing proteins, this molecule could offer a strategy for developing new therapeutic agents [1].

Source

PubChem [1]:

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 202.64 g/mol. This compound features a methyl group and a nitro group attached to a benzylamine structure, making it relevant in various chemical and biological applications. Its melting point ranges from 248 to 250 °C, indicating its stability under standard conditions .

Typical of amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's reactivity and properties.
  • Acylation: The amine can undergo acylation to form amides, which are important in drug development.

These reactions are foundational for synthesizing derivatives and exploring the compound's reactivity in various contexts .

Research indicates that (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride exhibits significant biological activity. It has been studied for its potential as:

  • Fluorescence Quenching Agent: This property allows it to be used in chiral recognition processes, enhancing analytical techniques in biochemistry.
  • Pharmacological

Several methods exist for synthesizing (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride:

  • Chiral Resolution: Starting from racemic mixtures of alpha-methyl-4-nitrobenzylamine through chiral chromatography.
  • Direct Synthesis: From the corresponding nitro compound via reduction using catalytic hydrogenation or chemical reducing agents.
  • Amine Alkylation: Utilizing alkyl halides to introduce the methyl group onto the nitrogen atom of benzylamine derivatives.

These methods highlight the versatility of synthetic approaches available for this compound .

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride finds applications in various fields:

  • Analytical Chemistry: Used as a chiral probe in fluorescence-based assays for enantiomeric excess determination.
  • Pharmaceutical Industry: Investigated for potential use in developing new therapeutic agents due to its biological activity.
  • Material Science: Explored as a component in polymer synthesis and other material applications due to its unique chemical properties .

Studies on (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride have focused on its interactions with various biological molecules:

  • Protein Binding: Research indicates that this compound can bind to specific proteins, influencing biochemical pathways.
  • Receptor Interactions: Preliminary studies suggest potential interactions with neurotransmitter receptors, which may lead to pharmacological effects.

These interactions are critical for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-alpha-Methyl-4-nitrobenzylamine hydrochlorideEnantiomer with opposite chiralityDifferent biological activity profile
4-NitrobenzylamineLacks methyl substitutionSimpler structure, less steric hindrance
BenzylamineNo nitro or methyl groupsBasic amine structure without functionalization

The uniqueness of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride lies in its chiral nature combined with both methyl and nitro groups, which confer specific reactivity and biological properties not found in simpler analogs .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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